5-(Azidomethyl)-3-tert-butyl-1,2-oxazole
CAS No.: 1480083-18-8
Cat. No.: VC5408953
Molecular Formula: C8H12N4O
Molecular Weight: 180.211
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1480083-18-8 |
|---|---|
| Molecular Formula | C8H12N4O |
| Molecular Weight | 180.211 |
| IUPAC Name | 5-(azidomethyl)-3-tert-butyl-1,2-oxazole |
| Standard InChI | InChI=1S/C8H12N4O/c1-8(2,3)7-4-6(13-11-7)5-10-12-9/h4H,5H2,1-3H3 |
| Standard InChI Key | RYYLGNCTIKKIMS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NOC(=C1)CN=[N+]=[N-] |
Introduction
Chemical Identity and Structural Properties
Molecular Formula and Key Identifiers
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Synonyms:
Structural Features
The oxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) is substituted at position 3 with a tert-butyl group (C(C)(C)C) and at position 5 with an azidomethyl group (-CH₂N₃). The azide (-N₃) group confers reactivity for Huisgen cycloaddition, a cornerstone of click chemistry .
Table 1: Structural and Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 180.21 g/mol | |
| Density | 1.28 g/cm³ (predicted) | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Likely soluble in polar aprotic solvents | - |
Synthesis and Reactivity
Proposed Synthetic Pathway:
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Displacement of chloride with azide:
This reaction typically proceeds in polar solvents (e.g., DMF) at elevated temperatures .
Reactivity
The azide group participates in:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms 1,2,3-triazoles, enabling bioconjugation .
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Staudinger Reaction: Reacts with phosphines to form iminophosphoranes .
Applications in Research
Pharmaceutical Intermediate
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Click Chemistry: The azide group facilitates modular synthesis of drug candidates. For example, triazole-linked derivatives are explored as protease inhibitors or kinase modulators .
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Late-Stage Functionalization: Used to append bioactive molecules (e.g., estrone, valproic acid) via azide-alkyne coupling .
Materials Science
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Polymer Crosslinking: Azides enhance thermal stability in polymers through triazole formation .
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Surface Modification: Functionalizes nanoparticles for targeted drug delivery .
| Parameter | Description | Source |
|---|---|---|
| Storage Conditions | 2–8°C, inert atmosphere, dark place | |
| Stability | Sensitive to heat and shock (azide risk) | |
| Disposal | Incinerate in a licensed facility |
Analytical Characterization
Spectroscopic Data
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¹H NMR: Expected signals for tert-butyl (δ ~1.3 ppm), oxazole protons (δ ~7–8 ppm), and azidomethyl (δ ~3.5 ppm) .
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IR Spectroscopy: Strong absorption at ~2100 cm⁻¹ (N₃ stretch) .
Mass Spectrometry
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